Sodium 3-methyl-2-oxobutanoate-13C2,d4
Description
Sodium 3-methyl-2-oxobutanoate-13C2,d4 is a compound that is both deuterium and carbon-13 labeled. It is a stable isotope-labeled compound used primarily in scientific research. The labeling with deuterium and carbon-13 makes it particularly useful in various analytical and biochemical studies, as it allows for precise tracking and quantification in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
144.11 g/mol |
IUPAC Name |
sodium 4,4-dideuterio-3-(dideuterio(113C)methyl)-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1D2,2+1D2; |
InChI Key |
WIQBZDCJCRFGKA-YVAKGFCFSA-M |
Isomeric SMILES |
[2H][13CH]([2H])C([13CH]([2H])[2H])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment. The final product is subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity .
Chemical Reactions Analysis
Acidification and Sulfonamide Condensation
The sodium salt undergoes acidification to regenerate 3-methyl-2-oxobutanoic acid, which participates in condensation reactions with sulfonamides. For example:
Key observations:
-
Acidification in tert-butyl methyl ether (MTBE) at 0°C efficiently liberates the free acid .
-
Condensation with sulfonamides proceeds via nucleophilic attack on the keto group, facilitated by methanesulfonic acid as a catalyst .
-
Yields vary based on sulfonamide substituents (e.g., electron-withdrawing groups improve reactivity) .
Enzymatic Decarboxylation
Sodium 3-methyl-2-oxobutanoate-13C2,d4 serves as a substrate for 3-methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4), a thiamin diphosphate (TDP)-dependent enzyme in branched-chain amino acid catabolism:
-
Mechanism : The enzyme catalyzes oxidative decarboxylation, transferring the acyl group to lipoyllysine and releasing CO₂ .
-
Isotopic Utility : The 13C labeling enables precise tracking of carbon flux in metabolic studies, while deuterium substitutions reduce background interference in mass spectrometry .
Solubility and Stability
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility | 100 mg/mL in water | Room temperature | |
| Stability | Stable at -20°C for 3 years | Powder form | |
| Hydrolysis | Forms dimeric species in aqueous solution | pH > 7 |
-
Handling : Requires inert atmosphere storage to prevent oxidation .
-
Decomposition : Degrades above 220°C, releasing CO₂ and sodium carbonate .
Isotopic Purity Verification
-
¹³C NMR : Peaks at δ 166.8 (C=O), 22.1 (13CH₃) confirm isotopic labeling .
-
Mass Spectrometry : HRMS (M-H⁻) matches theoretical m/z for 13C2,d4 isotopologue (Δ < 0.001) .
Industrial and Research Relevance
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C2,d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of molecules in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of isotope-labeled compounds
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves its incorporation into metabolic pathways where it can be tracked using analytical techniques such as mass spectrometry. The deuterium and carbon-13 labels allow for precise quantification and analysis of metabolic fluxes and enzyme activities. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparison with Similar Compounds
Sodium 3-methyl-2-oxobutanoate-13C2,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled only with carbon-13.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled only with deuterium
These similar compounds are used in various research applications, but the dual labeling of this compound provides enhanced analytical capabilities, making it particularly valuable in complex studies requiring precise isotopic tracking .
Biological Activity
Sodium 3-methyl-2-oxobutanoate-13C2,d4, also known as sodium alpha-ketoisovalerate, is a stable isotope-labeled compound that has garnered interest in biochemical research due to its role as a precursor in metabolic pathways. This article explores its biological activity, focusing on its metabolic functions, pharmacological effects, and applications in scientific research.
- Molecular Formula : C5H7NaO3
- Molecular Weight : 138.1 g/mol
- CAS Number : 2724059
Sodium 3-methyl-2-oxobutanoate is an oxo carboxylic acid and serves as an endogenous metabolite in various biological systems. Its isotopic labeling with deuterium and carbon-13 enhances its utility in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Role
Sodium 3-methyl-2-oxobutanoate is primarily involved in the metabolism of branched-chain amino acids (BCAAs), particularly valine and isoleucine. It acts as a precursor for pantothenic acid synthesis in Escherichia coli and influences the levels of other metabolites such as alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid .
Table 1: Metabolic Pathway Involvement
| Metabolite | Role |
|---|---|
| Sodium 3-methyl-2-oxobutanoate | Precursor for pantothenic acid |
| Alpha-ketoisovalerate | Involved in BCAA metabolism |
| Alpha-ketoisocaproic acid | Derived from sodium 3-methyl-2-oxobutanoate |
| Alpha-keto-beta-methyl-n-valeric acid | Derived from sodium 3-methyl-2-oxobutanoate |
Pharmacological Effects
Research indicates that sodium 3-methyl-2-oxobutanoate can induce convulsions in rats through GABAergic and glutamatergic mechanisms. This suggests a significant interaction with neurotransmitter systems, possibly affecting neuronal excitability and signaling pathways .
Case Studies
- Convulsion Induction : A study demonstrated that administration of sodium 3-methyl-2-oxobutanoate resulted in convulsions in rat models, highlighting its potential neuroactive properties. The mechanism was linked to alterations in GABA and glutamate levels, which are critical neurotransmitters involved in excitatory and inhibitory signaling in the brain .
- Metabolism of Valine : Research on the metabolism of valine and its derivatives showed that sodium 3-methyl-2-oxobutanoate plays a crucial role in regulating the synthesis of BCAAs. The study indicated that it could modulate enzyme activities involved in BCAA biosynthesis through feedback mechanisms .
In Vitro Studies
In vitro experiments have shown that sodium 3-methyl-2-oxobutanoate can influence cellular metabolism by acting as a substrate for various enzymatic reactions. Its incorporation into metabolic pathways can alter the production of key metabolites, thereby affecting overall cellular health and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
